molecular formula C20H15N5O3 B5364799 ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE

ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE

Cat. No.: B5364799
M. Wt: 373.4 g/mol
InChI Key: JNJVXSICXGVNLM-NTEUORMPSA-N
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Description

ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound that features a combination of pyrazole, furan, and benzoate moieties

Properties

IUPAC Name

ethyl 4-[5-[(Z)-2-(3-amino-4-cyano-1H-pyrazol-5-yl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-2-27-20(26)13-5-3-12(4-6-13)17-8-7-15(28-17)9-14(10-21)18-16(11-22)19(23)25-24-18/h3-9H,2H2,1H3,(H3,23,24,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJVXSICXGVNLM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the furan and benzoate groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

ETHYL 4-{5-[(1Z)-2-(5-AMINO-4-CYANO-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can be compared with other similar compounds such as:

    Indole derivatives: Known for their biological activities and applications in drug development.

    Imidazole derivatives: Widely used in medicinal chemistry for their therapeutic potential.

    Benzimidazole derivatives: Notable for their broad range of biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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